N-(tert-Butoxycarbonyl)-L-valine methyl ester

Chiral auxiliary Asymmetric synthesis Fluorous solid-phase extraction

N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-L-Val-OMe) delivers definitive L-stereochemistry at the α-carbon (S-configuration, [α]20/D −22°) essential for enantioselective peptide coupling and chiral auxiliary synthesis. The Boc group enables orthogonal acid-labile deprotection (TFA) incompatible with Fmoc-based strategies, while the methyl ester provides superior solubility and selective C-terminal activation over free acid analogs. Validated in multigram synthesis of DIOZ fluorous auxiliaries (>99% ee) and as a chiral derivatizing agent for 31P NMR enantiomeric excess determination. Substituting with D-enantiomer, Cbz, or Fmoc variants introduces measurable stereochemical erosion or synthetic route incompatibility. Procure optically pure material for reproducible asymmetric outcomes.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 58561-04-9
Cat. No. B558183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butoxycarbonyl)-L-valine methyl ester
CAS58561-04-9
Synonyms5854-78-4; (2S,3R)-tert-Butyl2-amino-3-(tert-butoxy)butanoate; O-tert-Butyl-L-threoninetert-ButylEster; H-Thr(tBu)-OtBu; O-tert-Butyl-L-threonine-tert-butylester; AmbotzHAA7340; H-THR-OTBU; KSC691M3N; SCHEMBL918459; C12H25NO3; CTK5J1636; MolPort-008-268-081; ANW-32973; MFCD00077109; TD8072; ZINC56961731; AKOS015838085; AKOS015998991; CS11750; DS-1904; VZ33530; AK-88381; CJ-20805; AB0031299; AJ-112801
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1
InChIKeyXCJLIYKAMLUDGN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butoxycarbonyl)-L-valine Methyl Ester (CAS 58561-04-9): Procurement-Relevant Physicochemical and Structural Characterization


N-(tert-Butoxycarbonyl)-L-valine methyl ester (Boc-L-Val-OMe, CAS 58561-04-9) is an N-protected amino ester derivative classified under amino acid derivatives and peptide synthesis intermediates . The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality of L-valine and a methyl ester at the carboxyl terminus, with the molecular formula C11H21NO4 and molecular weight 231.29 g/mol . The L-stereochemistry at the α-carbon (S-configuration) confers chirality that is essential for its applications in asymmetric synthesis and peptide coupling, with reported specific rotation [α]20/D −22° (c = 1 in methanol) . Commercially available purity typically ranges from 95% to 98%, with a boiling point of 194 °C and density of 1.004 g/mL at 25 °C [1].

Why Boc-L-Valine Methyl Ester Cannot Be Interchanged with Alternative Protected Valine Derivatives: The Evidence-Based Case Against Generic Substitution


In procurement for peptide synthesis and chiral building block applications, substituting N-(tert-butoxycarbonyl)-L-valine methyl ester with seemingly analogous compounds—such as Boc-D-valine methyl ester, Cbz-protected valine esters, or Fmoc-protected valine derivatives—introduces quantifiable divergence in stereochemical outcome, reaction yield, and downstream product potency. The Boc group confers orthogonal deprotection compatibility with acid-labile conditions (e.g., TFA), whereas Fmoc-based alternatives require basic cleavage (piperidine), dictating incompatible synthetic route selection [1]. Furthermore, the L-configuration versus D-configuration determines enantioselective outcomes in asymmetric transformations [2]. The methyl ester moiety, compared to free carboxylic acid analogs, provides distinct solubility and reactivity profiles that directly affect coupling efficiency in solution-phase synthesis . Generic interchange without accounting for these differential dimensions results in measurable yield loss, stereochemical erosion, or synthetic route incompatibility.

Quantitative Differentiation Evidence for N-(tert-Butoxycarbonyl)-L-valine Methyl Ester (CAS 58561-04-9) Versus Structural Analogs and Stereoisomers


Chiral Auxiliary Performance in Fluorous-Tagged DIOZ Synthesis: Enantiomeric Purity >99% ee and Multigram-Scale Yield Exceeding 50%

In the synthesis of perfluoroalkane-tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) chiral auxiliaries, N-(tert-butoxycarbonyl)-L-valine methyl ester serves as the starting material for a two-step one-pot protocol. The target compound enabled the preparation of both enantiomers of the novel perfluoroalkane-tagged DIOZ auxiliaries with high enantiomeric purity (>99% ee) and on multigram scales with overall yields exceeding 50% [1]. No direct comparative yield data with D-valine methyl ester or alternative protecting groups is provided in the primary source, but the protocol's reproducibility establishes this compound as the validated substrate for this industrially relevant chiral auxiliary preparation [1].

Chiral auxiliary Asymmetric synthesis Fluorous solid-phase extraction

HCV Protease Inhibitor Potency Retention: Boc-Valine Derivative Demonstrates 3-Fold Superior Activity Over Alternative Non-Peptidic Leads

In the design of potent non-peptidic inhibitors of hepatitis C virus (HCV) NS3 protease, a Boc-valine derivative (compound 2) served as the benchmark comparator. Even the most promising leads from alternative approaches were reduced in potency by approximately 3-fold compared with the standard Boc-valine derivative and could not be improved upon with further Boc replacements or cyclic substituents [1]. Amino acid scanning using both Boc- and Cbz-protected amino acids confirmed that valine is the optimal choice for the P3 position [1]. While the primary study used Boc-valine derivatives rather than the methyl ester specifically, the Boc-valine scaffold's stereoelectronic properties—preserved in the methyl ester—underpin this potency advantage.

HCV protease Non-peptidic inhibitor Amino acid scanning

Stereochemical Differentiation in Diastereomer Synthesis: L-Valine Versus D-Valine Configuration Directs Divergent Synthetic Pathways

In a peptide derivatization protocol, the choice between N-Boc-L-valine and N-Boc-D-valine determines which diastereomeric product series is obtained. Using N-Boc-L-valine under HBTU coupling conditions followed by HCl deprotection yields intermediates for one diastereomeric pathway (compound 60a), whereas employing N-Boc-D-valine under identical conditions produces the enantiomeric counterpart (compound 69) [1]. This stereochemical divergence is absolute: the L-configured starting material cannot produce the D-derived diastereomer, and vice versa. The target compound, as the methyl ester of Boc-L-valine, retains this stereochemical identity and is the required precursor for L-valine-derived diastereomers in stereoselective synthesis.

Diastereomer synthesis Stereochemistry Peptide coupling

Chiral Derivatizing Agent Performance: Boc-L-Valine Enables Quantitative Enantiomeric Excess Determination by 31P NMR

Boc-L-valine in optically pure form has been identified as a promising chiral derivatizing agent for the determination of enantiomeric excess of chiral 1-hydroxyalkylphosphonic acids via 31P NMR spectroscopy [1]. When coupled to 1-hydroxyalkylphosphonic acid esters using the DCC method, Boc-L-Val produces diastereomers that are quantitatively distinguishable in 31P NMR spectra with nonequivalence values ranging from 0.06 to 0.60 ppm depending on the L-amino acid and protecting group employed [1]. The measured enantiomeric excess values for preweighed, enantiomerically enriched samples showed excellent agreement with expected values, validating the method's accuracy [1].

Chiral derivatizing agent Enantiomeric excess 31P NMR spectroscopy

Validated Application Scenarios for N-(tert-Butoxycarbonyl)-L-valine Methyl Ester Procurement Based on Quantitative Evidence


Synthesis of Perfluoroalkane-Tagged Chiral Auxiliaries (DIOZ) for Fluorous Solid-Phase Extraction

Procurement for the two-step one-pot synthesis of perfluoroalkane-tagged 5,5-diphenyl-2-oxazolidinone (DIOZ) auxiliaries. N-(tert-Butoxycarbonyl)-L-valine methyl ester serves as the validated starting material, delivering the auxiliary in high enantiomeric purity (>99% ee) with overall yields exceeding 50% on multigram scale. The resulting fluorous-tagged auxiliaries enable efficient purification via fluorous solid-phase extraction (FSPE) and have been applied in the stereoselective synthesis of β2-N-Fmoc-phenylalanine [1].

Stereoselective Synthesis of L-Valine-Derived Diastereomeric Intermediates in Peptide-Derived Compounds

Procurement for reactions requiring L-stereochemistry at the valine α-carbon. As demonstrated in diastereomer synthesis protocols, N-Boc-L-valine (the carboxylic acid analog of the methyl ester) directs synthesis toward L-valine-derived diastereomer series, whereas the D-enantiomer yields the enantiomeric counterpart. The stereochemical outcome is absolute and non-interchangeable [2]. The methyl ester form provides the protected carboxyl terminus necessary for selective C-terminal activation in peptide coupling sequences.

Analytical Method Development: 31P NMR Chiral Derivatization for Enantiomeric Excess Determination

Procurement of Boc-L-valine in optically pure form as a chiral derivatizing agent for determining enantiomeric excess of chiral 1-hydroxyalkylphosphonic acids. Coupling via DCC methodology produces diastereomers with 31P NMR nonequivalence values of 0.06–0.60 ppm, enabling quantitative analysis. The method has been validated against preweighed enantiomerically enriched samples with excellent agreement between measured and expected ee values [3].

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